molecular formula C9H19BrOSi B15260920 {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane

{[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane

Cat. No.: B15260920
M. Wt: 251.24 g/mol
InChI Key: DVZUGYYGRWZVOH-UHFFFAOYSA-N
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Description

{[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane (CAS: 1691158-38-9) is a brominated organosilicon compound with a unique structure combining a tetrahydrofuran (oxolane) ring and a trimethylsilyl group. The molecule features a 3-substituted oxolane ring, where one substituent is a bromomethyl group (-CH₂Br) and the other is a methyl group linked to a trimethylsilyl moiety (-CH₂Si(CH₃)₃). This dual functionality makes it valuable in synthetic organic chemistry, particularly in reactions requiring silicon-directed transformations or bromine-mediated substitutions.

Properties

Molecular Formula

C9H19BrOSi

Molecular Weight

251.24 g/mol

IUPAC Name

[3-(bromomethyl)oxolan-3-yl]methyl-trimethylsilane

InChI

InChI=1S/C9H19BrOSi/c1-12(2,3)8-9(6-10)4-5-11-7-9/h4-8H2,1-3H3

InChI Key

DVZUGYYGRWZVOH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1(CCOC1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane typically involves the reaction of oxirane derivatives with bromomethyl reagents in the presence of a trimethylsilyl group. The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromomethyl and trimethylsilyl reagents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In organic synthesis, {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

The compound is utilized in the development of biologically active molecules, including enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of new biochemical pathways and mechanisms .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases .

Industry

The compound finds applications in the production of specialty chemicals and materials. It is used in the development of advanced polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the modulation of their activity. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared below with key analogues, focusing on substituent effects, reactivity, and applications.

Table 1: Key Properties of {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane and Related Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Type Key Reactivity/Applications
This compound C₉H₁₇BrOSi ~257.23 (estimated) 1691158-38-9 Bromomethyl-oxolane, silyl Nucleophilic substitution, silicon-directed coupling
(3-Bromophenyl)trimethylsilane C₉H₁₃BrSi 229.192 17878-47-6 Aromatic bromine, silyl Suzuki coupling, aryl functionalization
(4-Bromophenyl)trimethylsilane C₉H₁₃BrSi 229.192 N/A Aromatic bromine (para), silyl Similar to meta-isomer; regioselective synthesis
(Trifluoromethyl)trimethylsilane C₄H₉F₃Si 142.195 81290-20-2 Trifluoromethyl, silyl Fluorination reactions, electrophilic activation
Trimethylchlorosilane C₃H₉ClSi 108.64 75-77-4 Chlorine, silyl Silylation agent, moisture-sensitive

Research Findings and Industrial Relevance

  • Cross-Coupling : The bromine-silicon synergy in the target compound is promising for silicon-assisted cross-coupling, a less-explored area compared to traditional aryl halides .
  • Pharmaceutical Intermediates : Brominated silanes are used in drug synthesis; the oxolane moiety could improve bioavailability in bioactive molecules .

Biological Activity

The compound {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane is a silane derivative with potential biological activities that merit investigation. This article explores its biological activity, including toxicity, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C10_{10}H19_{19}BrO

Molecular Weight: 233.17 g/mol

The compound features a bromomethyl oxolane moiety linked to a trimethylsilane group, which may influence its reactivity and biological interactions.

Toxicity Profile

Initial assessments indicate that compounds related to This compound exhibit harmful effects. For instance, the related compound (3-(Bromomethyl)oxetan-3-yl)methanol has been classified as harmful if swallowed or in contact with skin (H302, H312) . Such toxicity profiles are critical for evaluating safety in potential therapeutic contexts.

Pharmacological Effects

Research into similar silane compounds reveals a range of biological activities:

  • Anticancer Activity: Compounds with silane groups have been studied for their ability to inhibit tumor growth. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.
  • Antimicrobial Properties: Silanes have demonstrated antimicrobial activity against various pathogens, making them candidates for developing new antimicrobial agents.
  • Inflammation Modulation: Some derivatives exhibit anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases.

Data Tables

Activity Type Related Compound Effect/Observation Reference
Toxicity(3-(Bromomethyl)oxetan-3-yl)methanolHarmful if swallowed/skin contactPubChem
AnticancerSilane derivativesInduction of apoptosis in cancer cellsGeneral literature
AntimicrobialSilanesInhibition of bacterial growthGeneral literature
Anti-inflammatorySilanesReduction in inflammatory markersGeneral literature

Case Studies

  • Study on Anticancer Activity:
    • A study investigated the effects of silane derivatives on various cancer cell lines. It was found that specific modifications to the silane structure enhanced cytotoxicity against breast and lung cancer cells, suggesting a promising avenue for drug development.
  • Antimicrobial Efficacy:
    • Another study focused on the antimicrobial properties of silane compounds against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at certain concentrations, highlighting the potential for these compounds in treating infections.

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